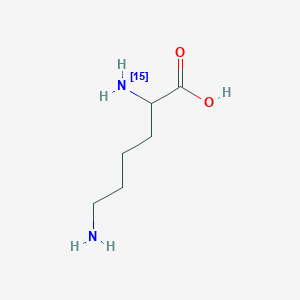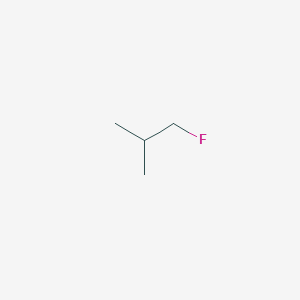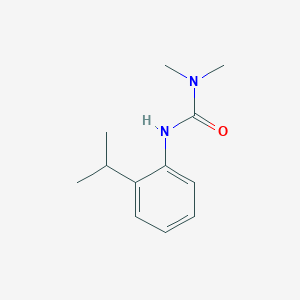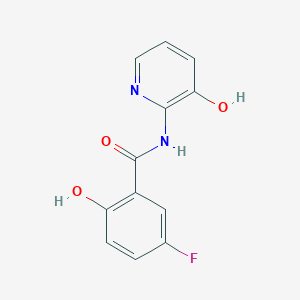
DL-Lysine-N2-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Lysine-N2-15N is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it useful in tracing and studying nitrogen-related processes in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-Lysine-N2-15N can be synthesized through the racemization of L-lysine. The DL-lysine crystals obtained from this process are treated with Hafnia alvei AS1.1009 intact cells as biocatalysts to produce crystalline D-lysine . The reaction conditions include the presence of 0.10 molar equivalent of salicylaldehyde, 1.0 mol/L of NaOH at 100°C, and an activation energy of 62187.86 J/mol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps to ensure the isotopic purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Lysine-N2-15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
DL-Lysine-N2-15N is widely used in scientific research, including:
Chemistry: Used as a tracer in nitrogen-related studies to understand nitrogen flows and transformations.
Biology: Employed in metabolic studies to trace nitrogen incorporation into proteins and other biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitrogen-containing drugs.
Industry: Applied in the production of labeled compounds for various industrial applications.
Wirkmechanismus
DL-Lysine-N2-15N exerts its effects by incorporating the nitrogen-15 isotope into biological molecules, allowing researchers to trace and study nitrogen-related processes. The molecular targets include proteins and nucleic acids, and the pathways involved are those related to nitrogen metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysine-15N2 hydrochloride: Another nitrogen-15 labeled lysine compound used for similar applications.
DL-Lysine-2-13C dihydrochloride: A carbon-13 labeled lysine compound used in metabolic studies.
Uniqueness
DL-Lysine-N2-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studying nitrogen-related processes. Its stable isotope labeling provides high precision and accuracy in tracing studies compared to other isotopes .
Eigenschaften
Molekularformel |
C6H14N2O2 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
6-amino-2-(15N)azanylhexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/i8+1 |
InChI-Schlüssel |
KDXKERNSBIXSRK-VJJZLTLGSA-N |
Isomerische SMILES |
C(CCN)CC(C(=O)O)[15NH2] |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)


![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)

![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)


![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)




![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
